molecular formula C11H12ClNO4S B11786853 2-Methyl-3-(3-oxomorpholino)benzene-1-sulfonyl chloride

2-Methyl-3-(3-oxomorpholino)benzene-1-sulfonyl chloride

Cat. No.: B11786853
M. Wt: 289.74 g/mol
InChI Key: CCQJJXBAIPWDAG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Methyl-3-(3-oxomorpholino)benzene-1-sulfonyl chloride can be achieved through several methods. One common method involves the reaction of 2-methyl-3-nitrobenzenesulfonyl chloride with morpholine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial production methods often involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

2-Methyl-3-(3-oxomorpholino)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Scientific Research Applications

2-Methyl-3-(3-oxomorpholino)benzene-1-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(3-oxomorpholino)benzene-1-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various substrates. This reactivity is exploited in electrophilic aromatic substitution reactions, where the compound can introduce sulfonyl groups into aromatic rings .

In biological systems, the compound can modify proteins and peptides by reacting with nucleophilic amino acid residues such as lysine and cysteine. This modification can alter the activity and function of the target proteins, making it useful in drug development and bioconjugation studies .

Comparison with Similar Compounds

2-Methyl-3-(3-oxomorpholino)benzene-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

The uniqueness of this compound lies in its morpholino group, which can enhance its reactivity and provide additional functionalization options in chemical synthesis .

Properties

Molecular Formula

C11H12ClNO4S

Molecular Weight

289.74 g/mol

IUPAC Name

2-methyl-3-(3-oxomorpholin-4-yl)benzenesulfonyl chloride

InChI

InChI=1S/C11H12ClNO4S/c1-8-9(13-5-6-17-7-11(13)14)3-2-4-10(8)18(12,15)16/h2-4H,5-7H2,1H3

InChI Key

CCQJJXBAIPWDAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)Cl)N2CCOCC2=O

Origin of Product

United States

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